molecular formula C19H19N5O3S B12157507 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12157507
M. Wt: 397.5 g/mol
InChI Key: RKBKTNSZTBAVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring multiple heterocyclic rings. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiazole ring, an oxadiazole ring, and a pyrrole ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

    Construction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Final Assembly: The final step involves coupling the previously synthesized intermediates under conditions that promote the formation of the imino and hydroxyl functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the hydroxyl group to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s structural features suggest potential applications as an enzyme inhibitor or receptor modulator. It could be used in the study of biochemical pathways and the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are of significant interest. Research into its mechanism of action and efficacy in various disease models is ongoing.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The thiazole and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1,3-thiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.

    1,2,4-oxadiazole derivatives: Often used in medicinal chemistry for their diverse biological activities.

    Pyrrole derivatives: Widely studied for their anticancer and antimicrobial properties.

Uniqueness

The uniqueness of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of these three heterocyclic systems within a single molecule. This structural complexity provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C19H19N5O3S/c1-11-21-16(27-23-11)7-8-24-9-15(25)17(18(24)20)19-22-14(10-28-19)12-3-5-13(26-2)6-4-12/h3-6,10,20,25H,7-9H2,1-2H3

InChI Key

RKBKTNSZTBAVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.